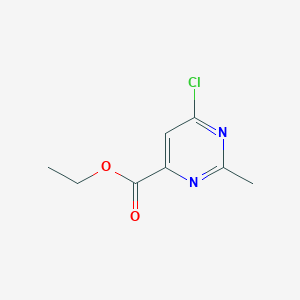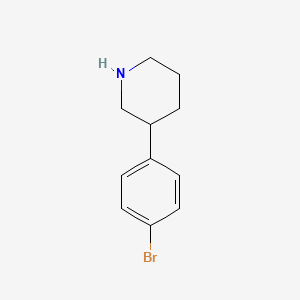
3-(4-溴苯基)哌啶
概述
描述
“3-(4-Bromophenyl)piperidine” is a chemical compound with the molecular formula C11H14BrN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenyl)piperidine” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A patent mentions the preparation method of a similar compound, Niraparib intermediates (S)-3-(4 bromophenyls) piperidines .Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)piperidine” consists of a piperidine ring attached to a bromophenyl group . The molecular weight is 240.14 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromophenyl)piperidine” include a molecular weight of 240.14 g/mol . The compound is a solid at room temperature .科学研究应用
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks for drug construction due to their diverse reactivity and structural versatility. Researchers have explored various synthetic methods for substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions . The piperidine moiety appears in over twenty classes of pharmaceuticals, making it a valuable scaffold for drug discovery.
Pharmacological Applications
a. Spiropiperidines and Condensed Piperidines:- Spiropiperidines and condensed piperidines are intriguing derivatives with unique structural features. They exhibit diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory effects. Researchers have synthesized novel spiropiperidine-based compounds for potential drug candidates .
- Examples include ALK (anaplastic lymphoma kinase) and ROS1 dual inhibitors, which are crucial for cancer therapy .
- Researchers continue to explore synthetic piperidines as potential drugs for various targets, including GPCRs (G protein-coupled receptors), ion channels, and enzymes .
Central Nervous System (CNS) Receptors
- 4-(3-Bromophenyl)piperidine hydrochloride has been identified as a potential ligand for various CNS receptors. Ligands are molecules that bind to specific sites on proteins, and receptors play a crucial role in signal transduction within the nervous system.
Antioxidant Activity
- 4-(4-Bromophenyl)-4-piperidinol has shown potential antioxidant activity. Researchers have studied its effects using assays, indicating its potential health benefits .
Engineering Controls
- In industrial settings, engineering controls are used to protect workers from hazards. These controls create barriers between workers and potential risks, ensuring safety and minimizing exposure .
Nilaparib Intermediate
未来方向
Piperidine derivatives, including “3-(4-Bromophenyl)piperidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as discovering and biologically evaluating potential drugs containing the piperidine moiety .
作用机制
Target of Action
3-(4-Bromophenyl)piperidine is a piperidine derivative . Piperidine derivatives are known to exhibit analgesic activities and are likely to possess the ability to block the effects of prostaglandins through inhibition of downstream signaling pathways . They are also involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
It is suggested that it may interact with its targets to inhibit downstream signaling pathways . This interaction could result in the blockage of the effects of prostaglandins, leading to analgesic activities .
Biochemical Pathways
It is suggested that it may be involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs . This suggests that it may play a role in drug metabolism and pharmacokinetics.
Pharmacokinetics
As a piperidine derivative, it is likely to have similar pharmacokinetic properties to other compounds in this class .
Result of Action
It is suggested that it may exhibit analgesic activities by blocking the effects of prostaglandins through inhibition of downstream signaling pathways .
Action Environment
The action, efficacy, and stability of 3-(4-Bromophenyl)piperidine can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence its stability and activity .
属性
IUPAC Name |
3-(4-bromophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676368 | |
| Record name | 3-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)piperidine | |
CAS RN |
769944-72-1 | |
| Record name | 3-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

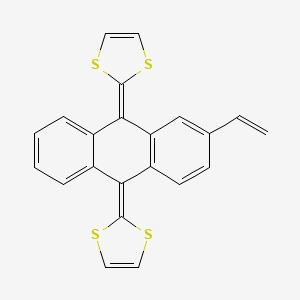
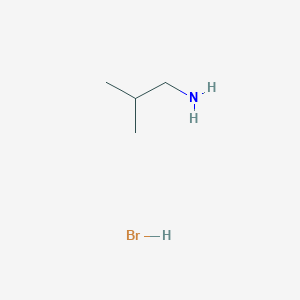
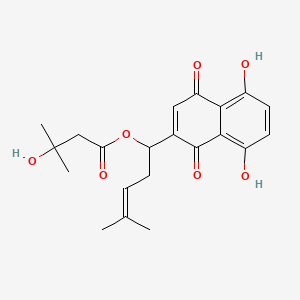
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)

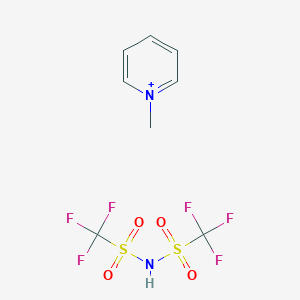
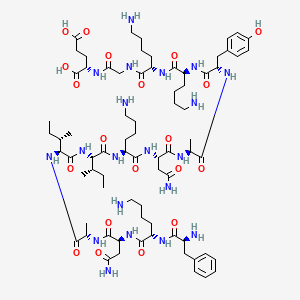
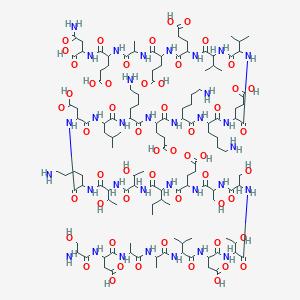
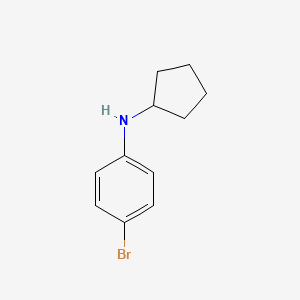
![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)

